molecular formula C18H21N5O2 B6022247 1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol

Cat. No. B6022247
M. Wt: 339.4 g/mol
InChI Key: KWFNCKKTKQEJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, also known as ITZ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ITZ is a triazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol exerts its therapeutic effects through various mechanisms. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 (CDK2) and topoisomerase IIα (TOP2A), which are involved in cell proliferation and DNA replication. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Furthermore, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has several advantages and limitations for lab experiments. One advantage of this compound is its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. However, this compound has limitations such as its low solubility in water, which can affect its bioavailability. Additionally, this compound can be toxic at high concentrations, which can limit its use in vivo.

Future Directions

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has several potential future directions for research. One potential future direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, this compound can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, this compound can be studied for its potential use in the treatment of viral infections such as COVID-19.
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. This compound has several advantages and limitations for lab experiments and has potential future directions for research.

Synthesis Methods

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol can be synthesized through various methods, including click chemistry and multi-component reactions. Click chemistry involves the reaction between an azide and an alkyne to form a triazole ring. Multi-component reactions involve the reaction between three or more reactants to form a product. The synthesis of this compound through multi-component reactions involves the reaction between indole-6-carboxaldehyde, piperidine, and azide, followed by reduction with sodium borohydride to form this compound.

Scientific Research Applications

1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)17-11-23(21-20-17)15-5-8-22(9-6-15)18(25)14-3-2-13-4-7-19-16(13)10-14/h2-4,7,10-12,15,19,24H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNCKKTKQEJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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